1-(1H-indazol-5-yl)cyclopropan-1-amine
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Overview
Description
1-(1H-indazol-5-yl)cyclopropan-1-amine is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(1H-indazol-5-yl)cyclopropan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach includes the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant . Industrial production methods often employ transition metal-catalyzed reactions due to their efficiency and high yields .
Chemical Reactions Analysis
1-(1H-indazol-5-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol and dimethylformamide, and catalysts such as copper or silver salts . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1H-indazol-5-yl)cyclopropan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-indazol-5-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects . For example, they can inhibit protein kinases, which play a crucial role in cell signaling and proliferation . The compound’s unique structure allows it to bind to these targets with high affinity, resulting in potent biological activities.
Comparison with Similar Compounds
1-(1H-indazol-5-yl)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-Methyl-1H-indazol-5-amine: This compound has a similar indazole structure but differs in the substitution pattern, which can affect its biological activity.
1-(1H-tetrazol-5-yl)cyclopropan-1-amine: This compound features a tetrazole ring instead of an indazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropane ring, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H11N3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-(1H-indazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H11N3/c11-10(3-4-10)8-1-2-9-7(5-8)6-12-13-9/h1-2,5-6H,3-4,11H2,(H,12,13) |
InChI Key |
NCUOXKQXQKKLDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)NN=C3)N |
Origin of Product |
United States |
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